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Compound of Interest

Compound Name: VUF5834

Cat. No.: B1684070

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: LUF5834 is a potent, non-ribose partial agonist for adenosine A2A and A2B
receptors, also exhibiting activity at the Al receptor. Its unique chemical structure and distinct
mode of action compared to traditional adenosine analogs make it a valuable tool for
investigating adenosine receptor pharmacology, signaling, and structure-function relationships.
This document provides detailed application notes and experimental protocols for the effective
use of LUF5834 in a research setting.

Pharmacological Profile

LUF5834, with the chemical name 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-
ylmethyl)thio]-3,5-pyridinecarbonitrile, is characterized as a partial agonist at the human
adenosine Al, A2A, and A2B receptors.[1][2][3] Unlike adenosine-derived agonists, LUF5834
lacks a ribose moiety, leading to a different binding interaction with the A2A receptor.[4][5]

Quantitative Data Summary

The following table summarizes the binding affinity (Ki) and potency (EC50) of LUF5834 for
various human adenosine receptor subtypes.
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Receptor Subtype Parameter Value (nM) Reference
Al Ki 2.6 [1]12]

A2A Ki 28 [3]

A2B EC50 12 [11[21[3]

A3 Ki 538 [1](2]

Mechanism of Action and Signaling Pathway

LUF5834 activates adenosine A2A and A2B receptors, which are G-protein coupled receptors
(GPCRs) that primarily couple to the Gs alpha subunit. This activation stimulates adenylyl
cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (CAMP) levels.
[4] The partial agonism of LUF5834 means it produces a submaximal response compared to a

full agonist.[6]

Mutagenesis studies have revealed that LUF5834's interaction with the A2A receptor is distinct
from that of ribose-containing agonists.[4] While the orthosteric residue Phel68 is crucial for
the function of both types of agonists, residues that interact with the ribose group of adenosine-
like ligands (Thr88 and Ser277) do not affect the potency of LUF5834.[4] Interestingly, mutation
of Asn253, which is involved in hydrogen bonding with the adenine ring of traditional agonists,
minimally impacts LUF5834's affinity but abolishes its agonist activity.[4]
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Preparation

Prepare serial dilutions of LUF5834 Prepare membrane suspension and radioligand solution

Incubation

Combine LUF5834, radioligand, and membranes in a 96-well plate

'

Incubate to reach equilibrium

Separation & Detection

Filter to separate bound and free radioligand

'

Wash filters

:

Add scintillation fluid and count radioactivity

Data Analysis
y

Plot data and determine IC50

:

Calculate Ki using Cheng-Prusoff equation
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© 2025 BenchChem. All rights reserved. 3/5 Tech Support


https://www.benchchem.com/product/b1684070?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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